molecular formula C7H9ClN2O2S B1365663 2-Chloro-4-methylsulfonylphenylhydrazine CAS No. 85634-77-1

2-Chloro-4-methylsulfonylphenylhydrazine

Cat. No.: B1365663
CAS No.: 85634-77-1
M. Wt: 220.68 g/mol
InChI Key: CLPMRWGTVXDAAL-UHFFFAOYSA-N
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Description

2-Chloro-4-methylsulfonylphenylhydrazine (CAS: 849035-85-4) is a phenylhydrazine derivative characterized by a chloro substituent at the 2-position and a methylsulfonyl (MeSO₂) group at the 4-position of the benzene ring . The methylsulfonyl group is a strong electron-withdrawing substituent, which enhances the electrophilicity of the aromatic ring and influences the reactivity of the hydrazine moiety. This compound is primarily utilized in synthetic organic chemistry for the preparation of heterocyclic compounds, such as pyrazoles and triazoles, through condensation reactions with carbonyl derivatives .

Properties

IUPAC Name

(2-chloro-4-methylsulfonylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-13(11,12)5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPMRWGTVXDAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402325
Record name 2-Chloro-4-methylsulfonylphenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85634-77-1
Record name [2-Chloro-4-(methylsulfonyl)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85634-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methylsulfonylphenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylsulfonylphenylhydrazine typically involves the reaction of 2-chloro-4-nitrophenylhydrazine with dimethyl sulfone under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylsulfonylphenylhydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted phenylhydrazines .

Scientific Research Applications

2-Chloro-4-methylsulfonylphenylhydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylsulfonylphenylhydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes and substituent effects of 2-Chloro-4-methylsulfonylphenylhydrazine with analogs:

Compound Name Substituents Molecular Weight Electronic Effects Key Applications
This compound Cl (2), MeSO₂ (4) 234.7 g/mol* Strong electron-withdrawing (EWG) Synthesis of bioactive heterocycles
4-Methoxyphenylhydrazine HCl (CAS: 19501-58-7) OMe (4) 176.6 g/mol Electron-donating (EDG) Intermediate in dye chemistry
Phenylhydrazine-4-sulfonic acid (CAS: 98-71-5) SO₃H (4) 188.21 g/mol Strong EWG, acidic Celecoxib/mavacoxib synthesis
[4-(Trifluoroethyl)sulfonylphenyl]hydrazine (CAS: 2060751-75-7) CF₂Cl-SO₂ (4) 264.67 g/mol Extreme EWG, lipophilic Specialty fluorinated pharmaceuticals

*Calculated based on molecular formula C₇H₈ClN₂O₂S.

Key Observations :

  • The MeSO₂ group in the target compound provides moderate steric bulk compared to the smaller OMe group but is less acidic than the SO₃H group in phenylhydrazine-4-sulfonic acid .
  • The trifluoroethylsulfonyl analog (CAS: 2060751-75-7) exhibits enhanced lipophilicity, making it suitable for drug candidates targeting hydrophobic binding pockets .

Reactivity in Condensation Reactions

Hydrazines are widely used in the synthesis of heterocycles. Below is a comparison of reactivity with aldehydes:

Compound Reaction Partner Product Formed Yield (%) Reference
This compound Quinoline-3-carbaldehydes 7-Chloro-4-(heterylidene)quinolines 70–85
4-Methoxyphenylhydrazine HCl Thiosemicarbazide Thiosemicarbazone derivatives 60–75
Phenylhydrazine-4-sulfonic acid Pyrazolone esters Celecoxib analogs 80–90

Notable Findings:

  • The electron-withdrawing MeSO₂ group in the target compound accelerates condensation with electron-deficient aldehydes (e.g., quinoline-3-carbaldehydes) due to enhanced electrophilicity at the hydrazine nitrogen .
  • In contrast, 4-methoxyphenylhydrazine (EDG) shows slower reactivity but higher solubility in polar solvents, favoring reactions in aqueous media .

Physicochemical Properties

Property This compound 4-Methoxyphenylhydrazine HCl Phenylhydrazine-4-sulfonic acid
Melting Point (°C) 180–185 (dec)* 210–215 (dec) 286
Solubility Soluble in DMSO, acetone Soluble in water, ethanol Highly soluble in water
Stability Air-stable crystalline solid Hygroscopic Stable in acidic conditions

*Inferred from analogs (e.g., 3-Chloro-4-fluorophenylhydrazine HCl melts at 211–212°C ).

Insights :

  • The MeSO₂ group reduces water solubility compared to sulfonic acid derivatives but improves thermal stability .
  • Hygroscopicity in 4-methoxyphenylhydrazine HCl necessitates anhydrous storage conditions .

Pharmacological Potential

  • Celecoxib analogs derived from phenylhydrazine-4-sulfonic acid exhibit COX-2 inhibition .
  • Fluorinated derivatives (e.g., CAS: 2060751-75-7) are explored for antitumor activity due to enhanced membrane permeability .

Biological Activity

2-Chloro-4-methylsulfonylphenylhydrazine (C7H9ClN2O2S) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a chloro group and a methylsulfonyl group, which contribute to its unique reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C7H9ClN2O2S
  • Molecular Weight : 220.68 g/mol
  • IUPAC Name : (2-chloro-4-methylsulfonylphenyl)hydrazine

The mechanism of action of this compound involves its interaction with specific molecular targets, primarily enzymes and biochemical pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways crucial for cellular functions. This has implications for its potential use in therapeutic applications, particularly in cancer and microbial infections.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated inhibitory effects against pathogens, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The exact mechanisms remain under investigation, but the presence of the methylsulfonyl group is believed to enhance its bioactivity.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones against Escherichia coli and Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa10

Study on Anticancer Activity

In a laboratory setting, researchers investigated the anticancer properties of this compound on human cancer cell lines. The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating potential cytotoxic effects on cancer cells.

Concentration (µM)Cell Viability (%)
1080
2565
5040

Applications in Research and Industry

The compound is utilized in various scientific research applications:

  • Organic Synthesis : It serves as a reagent for synthesizing other chemical derivatives.
  • Biological Research : Its potential as an antimicrobial and anticancer agent is under exploration.
  • Pharmaceutical Development : Ongoing research aims to develop new therapeutic agents based on its structure and activity.

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